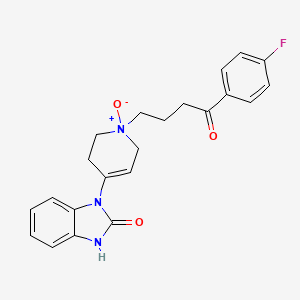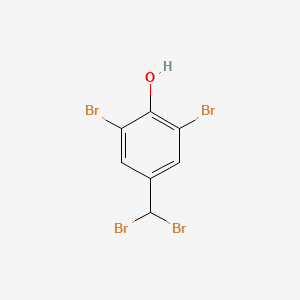
2,6-Dibromo-4-(dibromomethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dibromo-4-(dibromomethyl)phenol is a brominated phenol derivative with the molecular formula C₇H₄Br₄O and a molecular weight of 423.72 g/mol . This compound is known for its significant bromine content, which imparts unique chemical properties and reactivity. It is used in various scientific and industrial applications due to its distinctive structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-4-(dibromomethyl)phenol typically involves the bromination of phenolic compounds. One common method is the bromination of 2,6-dibromophenol using N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane . The reaction is carried out at room temperature, and the product is isolated through standard purification techniques.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of bromine and other reactive intermediates.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dibromo-4-(dibromomethyl)phenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The phenolic group can undergo oxidation to form quinones or reduction to form hydroquinones.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents can facilitate substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various brominated derivatives, while oxidation can produce quinones.
Scientific Research Applications
2,6-Dibromo-4-(dibromomethyl)phenol has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s brominated structure makes it useful in studying enzyme inhibition and protein interactions.
Medicine: Research is ongoing into its potential use as an antimicrobial agent due to its bromine content.
Industry: It is used in the production of flame retardants and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dibromo-4-(dibromomethyl)phenol involves its interaction with biological molecules. The bromine atoms can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This compound can also generate reactive oxygen species (ROS) under certain conditions, contributing to its antimicrobial properties .
Comparison with Similar Compounds
2,6-Dibromo-4-methylphenol: Similar in structure but lacks the dibromomethyl group.
2,6-Dibromophenol: Lacks the additional bromine atoms on the methyl group.
Uniqueness: Its structure allows for diverse chemical modifications, making it a versatile compound in various fields of research and industry .
Properties
CAS No. |
63394-09-2 |
|---|---|
Molecular Formula |
C7H4Br4O |
Molecular Weight |
423.72 g/mol |
IUPAC Name |
2,6-dibromo-4-(dibromomethyl)phenol |
InChI |
InChI=1S/C7H4Br4O/c8-4-1-3(7(10)11)2-5(9)6(4)12/h1-2,7,12H |
InChI Key |
HREGPHNNKBDOSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Br)O)Br)C(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


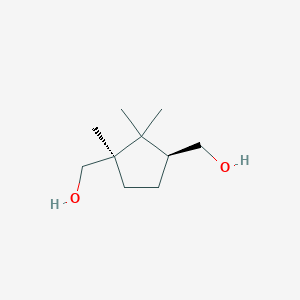

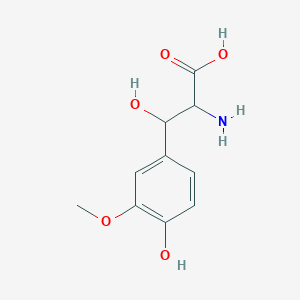

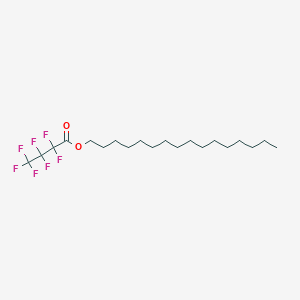
![N-[8-[[[[3-(Aminomethyl)phenyl]methyl]amino]carbonyl]-2-phenylimidazo[1,2-a]pyridin-3-yl]glycine Ethyl Ester](/img/structure/B13415770.png)
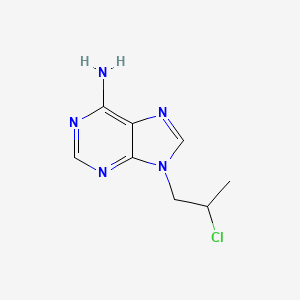
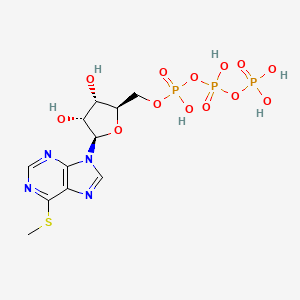
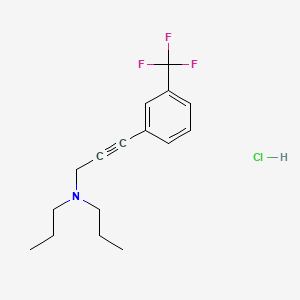
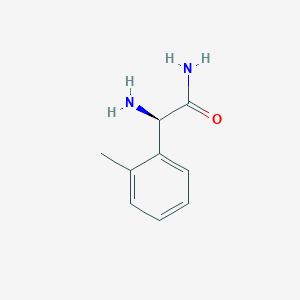


![Ethyl 5,6-Dihydro-7,8-dimethyl-4,5-dioxo-4H-pyrano[3,2-c]quinoline-2-carboxylic Acid Ester](/img/structure/B13415804.png)
